trans-3-Hydroxycyclopentanecarbonitrile
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Overview
Description
Trans-3-Hydroxycyclopentanecarbonitrile: is an organic compound with the molecular formula C6H9NO It is characterized by a cyclopentane ring substituted with a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Hydroxycyclopentanecarbonitrile can be synthesized through several methodsThe reaction conditions typically involve the use of a base, such as sodium hydroxide, and a nitrile source, such as cyanogen bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Hydroxycyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-cyanocyclopentanone or 3-cyanocyclopentanoic acid.
Reduction: Formation of 3-hydroxycyclopentylamine.
Substitution: Formation of 3-alkoxycyclopentanecarbonitrile or 3-acetoxycyclopentanecarbonitrile.
Scientific Research Applications
Trans-3-Hydroxycyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-Hydroxycyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, the hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can also participate in interactions with nucleophiles, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Hydroxycyclopentanone: Lacks the nitrile group, making it less reactive in certain chemical reactions.
Cyclopentanecarbonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
3-Cyanocyclopentanone: Contains both a nitrile and a carbonyl group, making it more reactive in oxidation reactions.
Uniqueness: Trans-3-Hydroxycyclopentanecarbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1R,3R)-3-hydroxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYFMEDJHNTXQX-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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